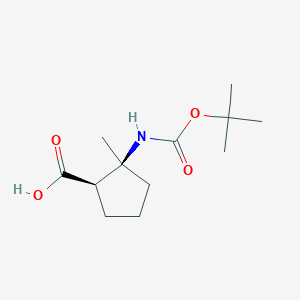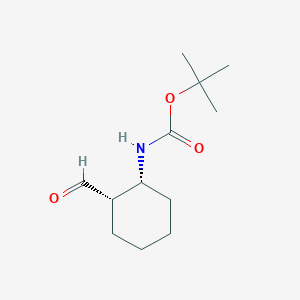
N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde
Vue d'ensemble
Description
N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an aminocyclohexyl-carbaldehyde structure. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of interest in various fields of research due to its unique structural properties and reactivity.
Mécanisme D'action
Target of Action
It’s known that the compound belongs to the class of boc-protected amines . These compounds are often used in organic synthesis, particularly in peptide chemistry, due to their stability towards a wide range of nucleophilic reagents and alkaline reaction conditions .
Mode of Action
The compound interacts with its targets through the Boc protecting group. The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The Boc group can be introduced under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group can be removed under anhydrous acidic conditions .
Biochemical Pathways
The compound plays a role in the protection and deprotection of amino groups in biochemical pathways, particularly in peptide synthesis . The Boc group can be introduced and removed under various conditions, allowing for the manipulation of complex polyfunctional molecules .
Result of Action
The introduction and removal of the Boc group allow for the manipulation of complex polyfunctional molecules, particularly in peptide synthesis . This manipulation can lead to the creation of various biologically active compounds.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the introduction and removal of the Boc group can be conducted under either aqueous or anhydrous conditions . Additionally, the compound’s stability towards a wide range of nucleophilic reagents and alkaline reaction conditions suggests that it could potentially be stable in various environments .
Analyse Biochimique
Biochemical Properties
N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of chiral amines and amino acids. This compound interacts with various enzymes and proteins, including transaminases and dehydrogenases. These interactions are essential for the transfer of amino groups and the formation of new carbon-nitrogen bonds. The nature of these interactions involves the formation of Schiff bases and subsequent reduction or transamination reactions .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins . These effects can result in changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context. For example, it can inhibit the activity of certain proteases by forming a stable adduct with the active site serine residue. Conversely, it can activate other enzymes by stabilizing their active conformations . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation under acidic or basic conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound can have beneficial effects, such as promoting cell survival and reducing inflammation. At high doses, it can be toxic and cause adverse effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s and aldehyde dehydrogenases. These metabolic processes can lead to the formation of various metabolites, some of which may have biological activity . The compound can also affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects . Understanding these transport and distribution mechanisms is crucial for predicting the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect energy metabolism . These localization patterns are important for understanding the compound’s mode of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.
Industrial Production Methods
Industrial production of Boc-protected amines, including this compound, often involves large-scale reactions using similar conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde can undergo various chemical reactions, including:
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Deprotection: Trifluoroacetic acid, hydrochloric acid in organic solvents
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Deprotection: Free amines
Applications De Recherche Scientifique
N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde has several applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cbz-(+/-)-cis-2-aminocyclohexyl-carbaldehyde: Features a carbobenzoxy (Cbz) protecting group instead of Boc.
N-Fmoc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde is unique due to the stability and ease of removal of the Boc protecting group under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .
Propriétés
IUPAC Name |
tert-butyl N-[(1R,2S)-2-formylcyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h8-10H,4-7H2,1-3H3,(H,13,15)/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQREOBBZDSHPN-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


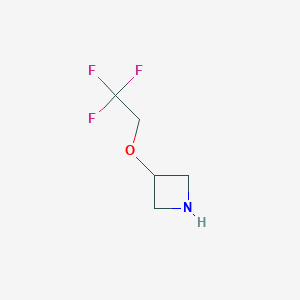
![Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester](/img/structure/B3098307.png)
amine](/img/structure/B3098324.png)
![L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B3098325.png)
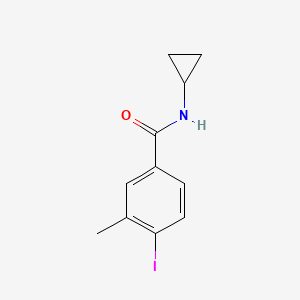
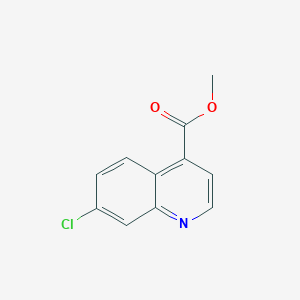
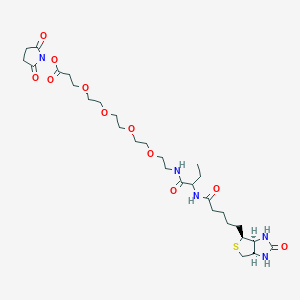
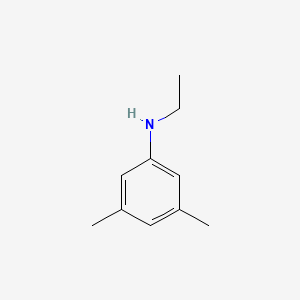
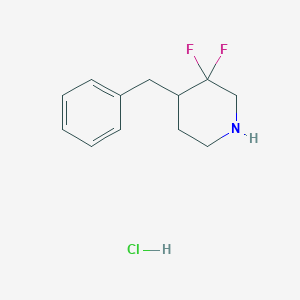
![5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3098374.png)
![5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B3098375.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid](/img/structure/B3098384.png)
